

Application Notes and Protocols: Synthesis of tert-Butyl thiophen-2-ylcarbamate

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Compound of Interest

Compound Name: *tert-Butyl thiophen-2-ylcarbamate*

Cat. No.: B184355

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl thiophen-2-ylcarbamate is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other biologically active compounds. The *tert*-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine functionality on the thiophene ring, allowing for selective modifications at other positions. This document provides a detailed protocol for the synthesis of **tert-butyl thiophen-2-ylcarbamate** via the reaction of 2-aminothiophene with di-*tert*-butyl dicarbonate (Boc₂O). An alternative synthesis route involving a Curtius rearrangement is also briefly mentioned.

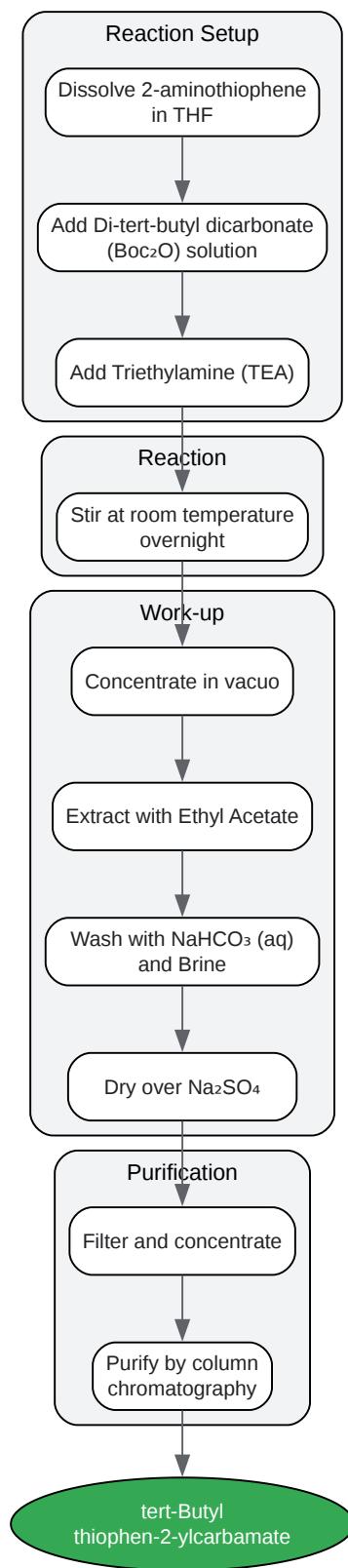
Chemical Properties and Data

Property	Value
Molecular Formula	C ₉ H ₁₃ NO ₂ S
Molecular Weight	199.27 g/mol [1] [2] [3]
CAS Number	56267-50-6 [1] [2] [3]
Appearance	Colorless oil or white solid
IUPAC Name	tert-butyl N-thiophen-2-ylcarbamate [1]
SMILES	CC(C)(C)OC(=O)NC1=CC=CS1 [1] [4]
InChIKey	QTXXTRMGTVEBIN-UHFFFAOYSA-N [1]

Synthesis Protocol: Boc Protection of 2-Aminothiophene

This protocol details the synthesis of **tert-butyl thiophen-2-ylcarbamate** from 2-aminothiophene and di-tert-butyl dicarbonate. This method is a standard procedure for the introduction of a Boc protecting group onto an amine.

Experimental Workflow Diagram:

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Caption: Experimental workflow for the synthesis of **tert-butyl thiophen-2-ylcarbamate**.

Materials and Reagents:

Reagent	Molecular Formula	Molecular Weight (g/mol)	Amount (mmol)	Equivalents
2-Aminothiophene	C ₄ H ₅ NS	99.15	10.0	1.0
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	11.0	1.1
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	15.0	1.5
Tetrahydrofuran (THF), anhydrous	C ₄ H ₈ O	72.11	-	-
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	-	-
Saturated Sodium Bicarbonate (aq)	NaHCO ₃	84.01	-	-
Brine (Saturated NaCl solution)	NaCl	58.44	-	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	-	-

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophene (1.0 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reagents:** To the stirred solution, add a solution of di-tert-butyl dicarbonate (2.4 g, 11.0 mmol) in THF (10 mL) dropwise at room temperature. Following the addition of Boc₂O, add triethylamine (2.1 mL, 15.0 mmol) to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
 - Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **tert-butyl thiophen-2-ylcarbamate**.

Expected Yield: 75-90%

Characterization Data

Analysis	Data
¹ H NMR (400 MHz, CDCl ₃)	δ = 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu)[5]
Crystal Data	Orthorhombic, a = 11.732 (2) Å, b = 8.6513 (17) Å, c = 9.879 (2) Å, V = 1002.7 (3) Å ³ [5]

Alternative Synthesis: Curtius Rearrangement

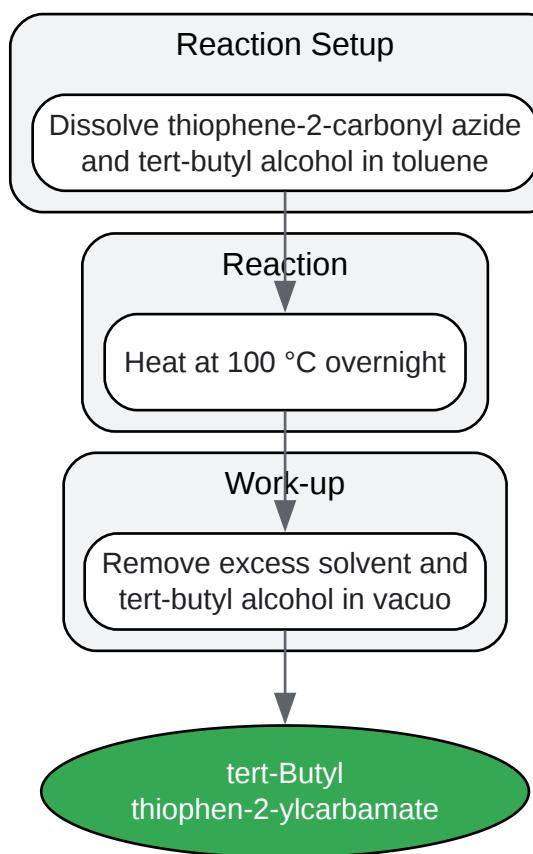
An alternative method for the synthesis of **tert-butyl thiophen-2-ylcarbamate** involves the Curtius rearrangement of thiophene-2-carbonyl azide.[5]

Reaction Scheme:

Brief Protocol:

Thiophene-2-carbonyl azide (1.77 mmol) is reacted with tert-butyl alcohol (1.0 equivalent) in toluene (15 mL). The solution is heated at 100 °C overnight. The excess solvent and tert-butyl alcohol are then removed in vacuo to yield the product.[5]

Synthesis Workflow Diagram (Curtius Rearrangement):



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Caption: Workflow for the synthesis via Curtius Rearrangement.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 2-Aminothiophene is toxic and should be handled with care.
- Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.
- Triethylamine is a corrosive and flammable liquid.
- Refer to the Safety Data Sheets (SDS) for all chemicals before use.

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References

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